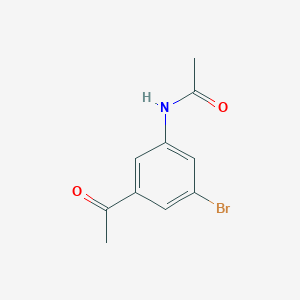

N-(3-Acetyl-5-bromophenyl)acetamide

Beschreibung

N-(3-Acetyl-5-bromophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a bromine atom at the 5-position and an acetyl group at the 3-position. The bromine atom and acetyl group are electron-withdrawing substituents, which influence electronic distribution, solubility, and intermolecular interactions . These substituents may enhance stability and modulate pharmacological activity by altering binding affinity to biological targets.

Eigenschaften

Molekularformel |

C10H10BrNO2 |

|---|---|

Molekulargewicht |

256.10 g/mol |

IUPAC-Name |

N-(3-acetyl-5-bromophenyl)acetamide |

InChI |

InChI=1S/C10H10BrNO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |

InChI-Schlüssel |

YLRSEVKCNUOZMF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=CC(=C1)Br)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(3-Acetyl-5-bromophenyl)acetamide can be synthesized through the acetylation of m-bromoaniline with acetic anhydride. The reaction involves mixing m-bromoaniline with acetic acid, followed by the slow addition of acetic anhydride. The mixture is then refluxed for 0.5 hours, allowed to stand for another 0.5 hours, and finally poured into ice water to precipitate the product. The crude product is filtered and recrystallized from ethanol to obtain pure N-(3-Acetyl-5-bromophenyl)acetamide .

Industrial Production Methods

While specific industrial production methods for N-(3-Acetyl-5-bromophenyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Acetyl-5-bromophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Depending on the nucleophile, products can include N-(3-Acetyl-5-aminophenyl)acetamide or N-(3-Acetyl-5-thiophenyl)acetamide.

Oxidation: Yields N-(3-Carboxy-5-bromophenyl)acetamide.

Reduction: Produces N-(3-Hydroxy-5-bromophenyl)acetamide.

Hydrolysis: Results in 3-Acetyl-5-bromoaniline and acetic acid.

Wissenschaftliche Forschungsanwendungen

N-(3-Acetyl-5-bromophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: It can be employed in studies investigating the biological activity of brominated aromatic compounds.

Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable for developing new synthetic methodologies.

Wirkmechanismus

The specific mechanism of action for N-(3-Acetyl-5-bromophenyl)acetamide is not well-documented. its effects are likely mediated through interactions with biological macromolecules, such as proteins or nucleic acids. The bromine atom and acetyl group may play roles in binding to target sites, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Acetamides

Halogen atoms (e.g., Br, Cl) are common substituents in acetamides due to their impact on bioactivity and physical properties.

Key Observations :

- Positional Effects : Bromine at the 3-position (as in N-(3-Bromophenyl)acetamide) results in distinct crystal packing compared to para-substituted analogs .

- Bioactivity: Pyridazinone-containing bromophenyl derivatives () exhibit receptor-specific activity, suggesting that the target compound’s acetyl group could similarly modulate target selectivity.

Acetamides with Ketone/Acetyl Substituents

The acetyl group in the target compound may enhance electron-withdrawing effects, impacting reactivity and interactions.

Key Observations :

Heterocyclic-Substituted Acetamides

Heterocycles (e.g., triazoles, isoxazoles) are frequently incorporated to improve pharmacokinetics.

Key Observations :

- Bioactivity : Benzothiazole derivatives () are often explored for antimicrobial activity, implying that the target compound’s acetyl group could be modified with heterocycles for enhanced efficacy.

- Synthetic Utility : Isoxazole-containing acetamides () highlight the role of heterocycles in stabilizing molecular conformations.

Electron-Withdrawing vs. Electron-Donating Substituents

Substituent electronic properties significantly influence physicochemical and biological behavior.

Key Observations :

- Electron-Withdrawing Groups : Bromine and acetyl groups in the target compound likely decrease electron density, improving oxidative stability but reducing solubility.

- Activity Trade-offs : Electron-donating groups (e.g., isopropyl in ) may enhance antifungal activity, whereas electron-withdrawing groups could favor antibacterial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.